(2E)-Dehydro Propafenone-d5 Hydrochloride
Description
Significance of Propafenone (B51707) Metabolites in Pre-clinical Drug Research
Propafenone is extensively metabolized in the liver into various compounds, with 5-hydroxypropafenone (B19502) and N-depropylpropafenone being the two primary active metabolites. drugbank.comresearchgate.net The formation of these metabolites is largely governed by cytochrome P450 enzymes, particularly CYP2D6. researchgate.net This enzyme exhibits significant genetic polymorphism, leading to wide interindividual variability in how patients process the drug. researchgate.net
Consequently, the study of Propafenone's metabolites is paramount in pre-clinical research for several reasons:
Pharmacokinetic Variability: Understanding the metabolic pathways helps to explain the differences in drug clearance and exposure among individuals, which can impact both efficacy and the potential for adverse effects. nih.gov
Drug-Drug Interactions: Research into the metabolic pathways is crucial for identifying potential interactions with other drugs that are metabolized by the same enzymes.
The significant interindividual differences in Propafenone's pharmacokinetics underscore the need for precise analytical methods to monitor the parent drug and its key metabolites during drug development and in clinical practice. nih.govnih.gov
The Foundational Role of Stable Isotope-Labeled Analogs in Pharmacological Investigations
Stable isotope-labeled compounds are indispensable tools in modern pharmacological and bioanalytical research. nveo.org These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D). This subtle change in mass does not alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. nveo.org
The primary application of stable isotope-labeled analogs is as internal standards in quantitative bioanalysis. nveo.org When analyzing complex biological samples like plasma or urine, a known quantity of the labeled compound is added to the sample before processing. Because the labeled internal standard behaves almost identically to the unlabeled analyte of interest during extraction, chromatography, and ionization, it can be used to correct for any sample loss or variability in the analytical process. This results in highly accurate and precise quantification of the target compound. Deuterium-labeled standards, such as Propafenone-d5 Hydrochloride, are frequently used for this purpose in bioanalytical and bioequivalence (BA/BE) studies. daicelpharmastandards.commedchemexpress.com
Academic Research Imperatives for (2E)-Dehydro Propafenone-d5 Hydrochloride
While the primary focus of metabolic studies for Propafenone is on its hydroxylated and N-dealkylated metabolites, the control of impurities in the final pharmaceutical product is a critical aspect of drug development and manufacturing. daicelpharmastandards.com (2E)-Dehydro Propafenone, also known as Propafenone Impurity B, is a known impurity that can arise during the synthesis of Propafenone. rasayanjournal.co.incymitquimica.com Regulatory guidelines require the identification and quantification of such impurities to ensure the safety and quality of the drug product. ijcrt.org
The academic and industrial research imperative for This compound stems directly from this need. Its role is to serve as a highly specific internal standard for the accurate quantification of the (2E)-Dehydro Propafenone impurity in pharmaceutical preparations. daicelpharmastandards.com By using this deuterated analog, analytical chemists can develop and validate robust methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to ensure that levels of this impurity are below acceptable limits. daicelpharmastandards.com This is essential for:
Quality Control: Ensuring the purity and consistency of manufactured batches of Propafenone. daicelpharmastandards.com
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies regarding drug purity and impurity profiling.
Safety Assessment: Characterizing potential impurities that could have their own pharmacological or toxicological effects.
The synthesis and availability of this compound are therefore driven by the analytical requirements of the pharmaceutical industry to guarantee the quality and safety of Propafenone-containing medicines.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1331643-41-4 |
| Molecular Formula | C₂₁H₂₁D₅ClNO₃ |
| Molecular Weight | 380.92 g/mol |
This data is compiled from publicly available chemical supplier information.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;/i15D2,16D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAPJXCYWUQND-BXRITOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Characterization for Research Analogs
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Deuterated Analogs (Academic Context)
Once a deuterated analog like (2E)-Dehydro Propafenone-d5 Hydrochloride is synthesized, its structural identity and purity must be rigorously confirmed. This is typically achieved through a combination of chromatographic and spectroscopic techniques. nih.govnveo.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of the synthesized compound. researchgate.net The method separates the deuterated analog from any non-deuterated starting material, byproducts, or other impurities. researchgate.net A well-developed HPLC method will show a single, sharp peak for the pure compound, and its retention time can be compared to a non-deuterated reference standard. researchgate.net The purity is often determined by measuring the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance. researchgate.net
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for confirming the success of the deuteration. nveo.orgnveo.org It provides the molecular weight of the compound, and for a d5-labeled analog, the molecular ion peak (M+H)⁺ will appear at a mass-to-charge ratio (m/z) that is five units higher than its non-deuterated counterpart. nveo.org Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern provides structural information and can help confirm the location of the deuterium (B1214612) labels, as fragments containing the deuterated portion of the molecule will also show a corresponding mass shift. nveo.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and confirmation of the site(s) of deuteration. nih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. nih.gov This provides direct evidence of where the H/D exchange occurred.
¹³C NMR (Carbon NMR): While ¹³C NMR spectra show all carbon atoms, the signals for carbons directly bonded to deuterium (C-D) are often split into multiplets and can have different chemical shifts compared to their C-H counterparts due to the nuclear spin of deuterium (I=1).
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule.
Table 2: Analytical Techniques for Characterization of (2E)-Dehydro Propafenone-d5 HCl
| Technique | Parameter Measured | Information Gained for Deuterated Analog |
|---|---|---|
| HPLC-UV | Retention Time, Peak Area | Assesses chemical purity by separating the target compound from impurities. researchgate.net |
| LC-MS | Mass-to-Charge Ratio (m/z) | Confirms the molecular weight, showing a +5 mass unit shift compared to the non-deuterated compound. nveo.org |
| LC-MS/MS | Fragmentation Pattern | Provides structural confirmation and can help localize the deuterium atoms within the molecule's fragments. nveo.org |
| ¹H NMR | Chemical Shift, Signal Intensity | Directly shows the absence of proton signals at the sites of deuteration, confirming the labeling pattern. nih.gov |
| ¹³C NMR | Chemical Shift, Splitting | Provides information on the carbon skeleton and shows the effect of attached deuterium atoms on carbon signals. nih.gov |
Sophisticated Analytical Applications in Non Clinical Bioanalysis
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The precision and accuracy of LC-MS/MS assays for the quantification of analytes in complex biological matrices are heavily reliant on the use of an appropriate internal standard (IS). scholarsresearchlibrary.comnih.gov (2E)-Dehydro Propafenone-d5 Hydrochloride is designed for this purpose, specifically for the quantification of its non-labeled counterpart, (2E)-Dehydro Propafenone (B51707), a process-related impurity of Propafenone. rasayanjournal.co.indaicelpharmastandards.com The development of such assays involves meticulous optimization of both chromatographic and mass spectrometric conditions to ensure sensitivity, selectivity, and reproducibility. nih.govscispace.com
Optimization of Mass Spectrometry Parameters for Deuterated Internal Standards
The core advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest, while having a distinct mass-to-charge ratio (m/z). scholarsresearchlibrary.com This allows it to co-elute with the analyte and experience similar ionization effects in the mass spectrometer's source, effectively compensating for variations during sample preparation and analysis. google.com
Optimization of MS parameters is crucial for achieving maximum sensitivity and specificity. This process typically begins with the infusion of separate solutions of the analyte and the deuterated IS into the mass spectrometer to determine the optimal settings. For electrospray ionization (ESI), which is commonly used for this class of compounds, tuning is performed in both positive and negative ion modes to identify the mode with the highest signal intensity. scholarsresearchlibrary.com For Propafenone and its analogs, positive ion mode is generally favored. scholarsresearchlibrary.comnih.gov
The key parameters optimized during this stage include the precursor ion (parent ion) and the most abundant and stable product ions (daughter ions) for Multiple Reaction Monitoring (MRM) analysis. The collision energy and other source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) are fine-tuned to maximize the signal response for the specific MRM transitions of both the analyte and the IS.
Table 1: Illustrative Mass Spectrometry Parameters for Analyte and Deuterated Internal Standard This table is a representative example based on typical parameters for similar compounds and does not represent empirically validated data for this compound.
| Parameter | Analyte ((2E)-Dehydro Propafenone) | Internal Standard ((2E)-Dehydro Propafenone-d5) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | 340.4 m/z | 345.4 m/z |
| Product Ion (Q3) | Dependent on fragmentation | Dependent on fragmentation |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for max signal | Optimized for max signal |
| Declustering Potential (DP) | Optimized for max signal | Optimized for max signal |
Validation Criteria for Quantitative Determination in Biological Matrices (Pre-clinical)
Before an LC-MS/MS assay can be used for sample analysis in pre-clinical studies, it must undergo rigorous validation to demonstrate its reliability. Regulatory bodies provide guidelines that outline the essential validation parameters. scispace.com Using a stable isotope-labeled internal standard like this compound is instrumental in meeting these stringent criteria. The validation process assesses the following key characteristics:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the matrix, such as endogenous substances or metabolites. nih.gov
Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the reproducibility of these measurements under the same conditions. nih.gov
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. The use of a co-eluting deuterated IS is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte. scholarsresearchlibrary.com
Recovery: The efficiency of the extraction process for the analyte and IS from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). nih.gov
Table 2: Typical Acceptance Criteria for Pre-clinical Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ) |
| Linearity (r²) | Correlation coefficient should be ≥ 0.99 |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the baseline concentration |
Role of this compound as an Internal Standard in Pre-clinical Pharmacokinetic and Metabolic Studies
In pre-clinical research, understanding the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of a new chemical entity is paramount. This compound plays a pivotal, albeit indirect, role in these studies. While not the primary therapeutic agent, its use as an IS is essential for accurately quantifying levels of the corresponding non-labeled impurity in biological samples obtained during PK studies of the parent drug, Propafenone. nih.govresearchgate.net
Applications in Targeted Metabolomics and Impurity Profiling Research
Impurity profiling is a critical component of pharmaceutical development, required to identify and quantify impurities in the drug substance and product. daicelpharmastandards.comveeprho.com (2E)-Dehydro Propafenone is recognized as a potential process impurity formed during the synthesis of Propafenone. rasayanjournal.co.inallmpus.com Regulatory agencies require that such impurities be monitored and controlled.
This compound serves as an ideal certified reference material for these applications. In impurity profiling, it is used to:
Confirm the identity of the (2E)-Dehydro Propafenone impurity peak in a chromatogram by comparing retention times.
Quantify the level of this specific impurity with high accuracy using a validated LC-MS/MS method.
In the context of targeted metabolomics, which focuses on measuring a defined group of metabolites, a deuterated standard like this compound would be invaluable if its parent compound were identified as a metabolite. While (2E)-Dehydro Propafenone is primarily known as a synthesis impurity, the analytical principles remain the same. If a metabolic pathway were to generate this dehydro- (B1235302) species in vivo, the deuterated standard would be essential for its precise quantification in complex biological systems, helping to elucidate metabolic pathways and understand potential drug-drug interactions or metabolic liabilities. nih.gov
In Vitro and Animal Model Metabolic Pathways Investigation
Enzymatic Formation and Biotransformation of (2E)-Dehydro Propafenone (B51707)
The formation and subsequent breakdown of (2E)-Dehydro Propafenone are presumed to be governed by the same enzymatic machinery responsible for metabolizing a vast array of xenobiotics, primarily the Cytochrome P450 (CYP) superfamily of enzymes.
Direct metabolic studies detailing the enzymatic formation of (2E)-Dehydro Propafenone from Propafenone are not extensively documented. However, its structure, featuring a double bond in the propiophenone (B1677668) chain, suggests its formation via a dehydrogenation reaction. Cytochrome P450 enzymes are known to catalyze such dehydrogenation reactions, which can occur as an alternative pathway to the more common hydroxylation acs.orgresearchgate.net. The proposed mechanism involves an initial hydrogen atom abstraction from the substrate by the active P450 species (Compound I), followed by the abstraction of a second hydrogen from an adjacent carbon to form an olefin, rather than the typical oxygen rebound step that leads to hydroxylation acs.orgwashington.edu.
The primary metabolic pathways for the parent drug, Propafenone, are well-characterized and involve several key CYP isoforms.
CYP2D6: This is the principal enzyme responsible for the 5-hydroxylation of Propafenone, a major metabolic route. acs.orgresearchgate.netnih.gov
CYP3A4 and CYP1A2: These isoforms are primarily involved in the N-dealkylation (N-depropylation) of Propafenone to form Norpropafenone. acs.orgresearchgate.netnih.gov
Given their established role in metabolizing Propafenone, it is hypothesized that these same enzymes—CYP2D6, CYP3A4, and CYP1A2—would be the most likely candidates to catalyze any potential biotransformation of Propafenone into (2E)-Dehydro Propafenone or to metabolize (2E)-Dehydro Propafenone itself. Studies in rats have shown that pretreatments with inducers for CYP1A and CYP3A subfamilies enhance N-dealkylation, confirming their significant contribution to Propafenone metabolism. nih.govnih.gov Furthermore, research into Propafenone-induced hepatotoxicity has identified CYP2D6 as the main enzyme responsible for the metabolic activation of Propafenone into a reactive p-quinone intermediate through a multi-step oxidation process. acs.orgnih.gov
While specific kinetic data for (2E)-Dehydro Propafenone metabolism is not available, extensive studies on the parent compound, Propafenone, in subcellular fractions provide a clear model for how such characterization is performed. Investigations using rat hepatic microsomes have been instrumental in determining key enzymatic kinetic parameters like the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Clint).
A study on the stereoselective metabolism of Propafenone in rat hepatic microsomes provided detailed kinetic data for both the R(-) and S(+) enantiomers. nih.govnih.gov The microsomes were tested under control conditions and after treatment with enzyme inducers β-naphthoflavone (BNF, an inducer of the CYP1A subfamily) and dexamethasone (B1670325) (DEX, an inducer of CYP3A4). nih.gov The results demonstrated that the depletion of Propafenone follows Michaelis-Menten kinetics and that the metabolism can be stereoselective, particularly at lower substrate concentrations. nih.govnih.gov
Data sourced from studies on rat hepatic microsomes. nih.govnih.gov Km (Michaelis-Menten constant) is in units of µmol/L. Vmax (maximum velocity) is in units of nmol/min/mg protein. Clint (intrinsic clearance) is in units of µL/min/mg protein.
This data illustrates that enzyme inducers can significantly alter the kinetics of Propafenone metabolism, highlighting the roles of specific CYP subfamilies. nih.gov Such methods using liver microsomes or hepatocytes are the standard approach for the kinetic characterization of metabolic pathways for new chemical entities. pharmaron.com
Comparative Metabolic Profiling of Deuterated and Non-Deuterated Analogs in Non-Human Biological Systems
Strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a technique used to alter the pharmacokinetic properties of a drug. researchgate.netnih.gov While no studies have directly compared the metabolic profiles of (2E)-Dehydro Propafenone and its deuterated (-d5) analog, research on other drugs provides a clear framework for how such comparisons are conducted in non-human biological systems. Studies on Propafenone itself have utilized deuterium-labelled compounds (2H-propafenone) to trace and identify metabolites in dogs and humans, demonstrating the utility of isotopes in metabolic research. nih.govnih.gov
A pertinent example of comparative profiling is the study of enzalutamide (B1683756) (ENT) and its deuterated analog (d3-ENT) in Sprague-Dawley rats. nih.gov In this study, the deuteration was specifically at the N-methyl group to slow down the N-demethylation pathway. nih.gov The pharmacokinetic parameters were assessed following oral administration.
Data from a study in male Sprague-Dawley rats following a 10 mg/kg oral dose. nih.gov Cmax (Maximum plasma concentration). AUC0–t (Area under the plasma concentration-time curve from time zero to the last measurable point).
The results clearly showed that deuteration led to a significant increase in the systemic exposure of the parent drug (d3-ENT) and a corresponding decrease in the exposure of its N-demethylated metabolite, M2. nih.gov This type of in vivo animal study is essential for determining if the in vitro benefits of deuteration translate to an improved pharmacokinetic profile. researchgate.netnih.gov
Isotope Effects on Metabolic Stability and Pathway Shunting
The observed changes in the pharmacokinetics of deuterated drugs are due to the Deuterium Kinetic Isotope Effect (DKIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov Since the cleavage of a C-H bond is often the rate-limiting step in CYP-mediated metabolism, substituting deuterium at a metabolic "soft spot" can significantly slow down the reaction rate. nih.govsemanticscholar.org
Pre Clinical Pharmacokinetic and Disposition Studies
Absorption, Distribution, and Elimination Dynamics in Animal Models
The absorption, distribution, and elimination of propafenone (B51707) have been characterized in various animal models, including rats and dogs. Following oral administration, propafenone is almost completely absorbed. drugbank.com However, it undergoes significant first-pass metabolism in the liver, leading to a bioavailability that can vary. drugbank.com
In male Sprague-Dawley rats administered a single 10 mg/kg dose of racemic propafenone, stereoselectivity in its pharmacokinetics was observed. nih.gov The area under the curve (AUC) for the (-)-enantiomer was significantly higher than that of the (+)-enantiomer across intravenous, intraperitoneal, and oral routes of administration. nih.gov This suggests that the elimination of propafenone in rats is stereoselective and that the route of administration can affect the degree of this stereoselectivity. nih.gov
Elimination of propafenone in rats is almost entirely dependent on its metabolism, with negligible amounts of the unchanged drug being excreted in the urine. nih.gov A study in beagle dogs also demonstrated that propafenone exhibits a high degree of inter-subject variability in its pharmacokinetic parameters, which is likely attributable to polymorphisms in the CYP2D6 enzyme responsible for its metabolism. nih.gov
| Parameter | Route of Administration | (-)-Enantiomer | (+)-Enantiomer | Animal Model | Reference |
| AUC Ratio (-):(+) | Intravenous (IV) | 1.99 ± 0.228 | Male Sprague-Dawley Rats | nih.gov | |
| Intraperitoneal (IP) | 2.52 ± 0.525 | Male Sprague-Dawley Rats | nih.gov | ||
| Oral (PO) | 3.54 ± 1.12 | Male Sprague-Dawley Rats | nih.gov | ||
| Absolute Bioavailability | Oral (PO) | 0.422 | 0.254 | Male Sprague-Dawley Rats | nih.gov |
| Intraperitoneal (IP) | 0.493 | 0.402 | Male Sprague-Dawley Rats | nih.gov |
Tissue Distribution and Accumulation Studies in Isolated Organs and Animal Models
Studies on the tissue distribution of propafenone indicate that it is widely distributed throughout the body. Following absorption, propafenone binds with high affinity to sodium channels in the myocardial cells, which is central to its therapeutic effect. researchgate.net
A study investigating the tissue distribution of propafenone in a fatal human poisoning case revealed that the drug does not distribute uniformly. The highest concentrations were found in the lungs and gastric content, with the lowest in the femoral muscle. nih.gov In rats, a similar pattern of distribution has been observed, with the drug appearing to be selectively retained in lung tissue. nih.gov The liver, being the primary site of metabolism, also shows significant accumulation of the drug. frontiersin.org The volume of distribution for propafenone is large, indicating extensive tissue uptake. drugbank.com The heart, spleen, and kidneys are also major distribution sites for propafenone and its metabolites. frontiersin.org
| Tissue | Relative Concentration | Animal Model Context | Reference |
| Lungs | High | Selective retention observed in rats. | nih.gov |
| Liver | High | Primary site of metabolism and significant distribution. | frontiersin.org |
| Spleen | High | Significant concentration found. | nih.gov |
| Kidney | Moderate to High | Key organ for elimination of metabolites. | frontiersin.org |
| Heart | Moderate | Target organ with significant uptake. | frontiersin.org |
| Brain | Low | Capable of crossing the blood-brain barrier but at low levels. | frontiersin.org |
| Femoral Muscle | Low | Lower concentration compared to other tissues. | nih.gov |
Excretion Pathways in Non-Human Species
The excretion of propafenone and its metabolites occurs through both renal and fecal routes. In rats, the elimination is almost entirely through metabolism, with very little of the parent drug excreted unchanged in the urine. nih.gov This indicates that the metabolites are the primary compounds eliminated via the kidneys.
Studies in humans using deuterium-labeled propafenone have shown that the metabolites are excreted mainly through the feces, with 53% of the dose recovered in feces within 48 hours. nih.gov Urinary elimination accounted for 18.5% to 38% of the dose in the same timeframe. nih.gov The major metabolites found in excretion products are conjugates of 5-hydroxypropafenone (B19502) and hydroxy-methoxy-propafenone with glucuronic and sulphuric acid, as well as propafenone glucuronide. nih.gov While this data is from human studies, it provides insight into the likely excretion pathways in non-human species, which also rely heavily on metabolism prior to excretion. merckvetmanual.com
Modeling and Simulation of Pharmacokinetic Behavior in Pre-clinical Systems
Pharmacokinetic modeling and simulation are used to describe and predict the concentration-time course of a drug in the body. For propafenone, its pharmacokinetics are characterized by non-linearity, particularly in extensive metabolizers. nih.gov This is due to the saturation of the hydroxylation pathway mediated by the CYP2D6 enzyme. nih.gov
In rats, linear pharmacokinetic profiles were observed after oral administration of up to 20 mg/kg. nih.gov However, at higher doses, non-linear plasma binding in rats appears to counteract the saturable metabolism, resulting in apparently linear pharmacokinetics. nih.gov This is a key species difference compared to humans, where the unbound fraction of propafenone in plasma is constant. nih.gov
Allometric scaling, a method used to predict human pharmacokinetic parameters from animal data, has been shown to be subject to significant error for drugs like propafenone that undergo extensive metabolism. nih.gov This highlights the complexity of accurately modeling propafenone's pharmacokinetic behavior across different species.
Influence of Isotopic Labeling on Disposition Kinetics
The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the pharmacokinetic properties of a drug. nih.gov This is due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. juniperpublishers.com For drugs metabolized by enzymes that cleave this bond, such as the cytochrome P450 family, this can slow down the rate of metabolism. juniperpublishers.comnih.gov
For a compound like (2E)-Dehydro Propafenone-d5 Hydrochloride, the deuterium atoms are located on the propyl group. If the metabolism of the dehydro metabolite involves the cleavage of a C-H bond on this propyl group, the presence of deuterium would be expected to slow down this metabolic process. This could lead to:
Reduced Rate of Clearance: A slower metabolism would decrease the rate at which the compound is cleared from the body. juniperpublishers.com
Increased Half-Life: The compound would remain in the system for a longer period. juniperpublishers.com
Metabolic Shunting: Deuteration could also redirect metabolic pathways, potentially reducing the formation of certain metabolites while increasing others. juniperpublishers.com
It is important to note that the effects of deuteration are not always predictable and can vary depending on the specific site of deuteration, the primary metabolic pathways, and the species being studied. nih.govsemanticscholar.org Without specific pre-clinical data for this compound, these potential effects remain theoretical.
Mechanistic Research and Pharmacodynamic Implications of Propafenone Metabolites
Molecular and Cellular Interactions of Related Propafenone (B51707) Metabolites (Focus on Dehydro Analogs)
Propafenone undergoes extensive metabolism, primarily through the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, leading to the formation of several metabolites. nih.gov The most significant of these, in terms of both concentration and activity, are 5-hydroxypropafenone (B19502) (formed by CYP2D6) and N-depropylpropafenone (also known as norpropafenone, formed by CYP3A4). researchgate.nettaylorfrancis.com
The 5-hydroxypropafenone metabolite is pharmacologically active, exhibiting antiarrhythmic effects comparable to the parent compound. nih.govnih.gov Research demonstrates that both propafenone and its major metabolites interact with various molecular targets at the cellular level. A key interaction involves P-glycoprotein (P-gp), an ATP-dependent efflux pump. While propafenone and N-depropylpropafenone are not substrates for P-gp, 5-hydroxypropafenone is actively transported by it. nih.gov Furthermore, propafenone and both of these metabolites act as inhibitors of P-glycoprotein, which can lead to drug-drug interactions, such as the observed increase in digoxin (B3395198) plasma concentrations when co-administered with propafenone. nih.gov
While the outline specifies a focus on "Dehydro Analogs," published research on the molecular and cellular interactions of (2E)-Dehydro Propafenone is not available in the provided search results. The focus of existing research remains on the hydroxylated and N-dealkylated metabolites.
Table 1: Inhibition of P-glycoprotein-mediated Digoxin Transport This table shows the half-maximal inhibitory concentrations (IC50) of propafenone and its major metabolites on P-glycoprotein activity. nih.gov
| Compound | IC50 (µM) |
| Propafenone | 6.8 |
| 5-Hydroxypropafenone | 19.9 |
| N-depropylpropafenone | 21.3 |
Contribution of Metabolite Research to Understanding Parent Compound's Action at the Cellular Level (e.g., Ion Channel Modulation in isolated cells)
Research into the electrophysiological effects of propafenone's metabolites has been instrumental in developing a comprehensive understanding of the parent drug's antiarrhythmic and proarrhythmic mechanisms. Propafenone is a Class 1C agent that primarily acts by blocking cardiac sodium channels, but it and its metabolites also modulate various potassium and calcium channels. oup.comdrugbank.compatsnap.com
Table 2: Comparative Inhibition of Cardiac Ion Channels by Propafenone and Metabolites This table presents the half-maximal inhibitory concentrations (IC50) for the blockade of different cardiac ion currents by propafenone and its key metabolites, as determined in isolated rabbit ventricular myocytes. nih.gov
| Compound | IKr IC50 (µM) | Ito IC50 (µM) |
| Propafenone | 0.80 | 7.27 |
| 5-Hydroxypropafenone | 1.88 | 40.29 |
| N-depropylpropafenone | 5.78 | 44.26 |
Investigating Potential for Bioactivation and Reactive Metabolite Formation in In Vitro Systems
Bioactivation is a process where a drug is metabolically converted into a reactive species that can covalently bind to macromolecules like proteins, potentially leading to cellular toxicity. nih.govwustl.edu Investigations into propafenone-induced hepatotoxicity have explored its potential for bioactivation.
In vitro studies using rat liver microsomes have successfully identified the formation of reactive metabolites from propafenone. acs.orgnih.gov The metabolic pathway involves an initial O-demethylation followed by hydroxylation at the C5 position of the benzene (B151609) ring. acs.org This process generates a hydroquinone-like metabolite that can be further oxidized to a reactive p-quinone intermediate. acs.orgnih.gov The formation of this quinone species was confirmed by trapping it with glutathione (B108866) (GSH) and N-acetylcysteine (NAC), leading to the detection of corresponding conjugates in microsomal incubations as well as in the bile and urine of rats administered propafenone. acs.org
Experiments with recombinant P450 enzymes have pinpointed CYP2D6 as the principal enzyme responsible for catalyzing this metabolic activation pathway. acs.orgnih.gov Further supporting this, the use of quinidine, a selective CYP2D6 inhibitor, was shown to reduce the cytotoxicity of propafenone in hepatocytes. acs.org These findings strongly suggest that the bioactivation of propafenone to a reactive p-quinone intermediate, mediated by CYP2D6, may be a key mechanism underlying propafenone-induced hepatotoxicity. acs.orgnih.gov
Future Directions and Emerging Research Paradigms
Integration of (2E)-Dehydro Propafenone-d5 Hydrochloride into Advanced Multi-Omics Research
The use of stable isotope-labeled compounds is a cornerstone of multi-omics research, enabling precise tracking and quantification of molecules within complex biological systems. creative-proteomics.compharmiweb.com The integration of this compound into such studies could provide a more granular understanding of the metabolic fate of Propafenone (B51707) and its derivatives.
In the realm of metabolomics, this deuterated standard would be invaluable for flux analysis, a technique used to measure the rate of metabolic reactions. numberanalytics.com By introducing a known concentration of this compound into a biological system, researchers can trace its conversion and degradation, thereby elucidating the dynamics of related metabolic pathways. numberanalytics.comnih.gov This approach is particularly powerful when combined with high-resolution mass spectrometry, which can distinguish between the deuterated and non-deuterated versions of the molecule.
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. nih.gov While not directly applicable to this specific compound, the principle of using isotopic labeling for comparative quantification is highly relevant. A targeted proteomics approach could investigate how the presence of this compound, and by extension its non-deuterated counterpart, influences the expression of metabolic enzymes, such as cytochrome P450s, which are involved in drug metabolism. researchgate.net
The following table illustrates a hypothetical experimental design for a multi-omics study incorporating this compound.
| Omics Level | Experimental Approach | Potential Insights |
| Metabolomics | Stable Isotope Labeling followed by LC-MS/MS | Quantification of metabolic flux; identification of downstream metabolites. |
| Proteomics | Targeted quantitative proteomics | Changes in expression of drug-metabolizing enzymes. |
| Transcriptomics | RNA-Seq analysis | Gene expression changes in response to the metabolite. |
Development of Novel Analytical Probes Utilizing Deuterated Metabolites
Deuterated compounds serve as excellent internal standards for analytical assays due to their chemical similarity to the analyte of interest and their distinct mass spectrometric signature. mdpi.comveeprho.com The development of this compound as an analytical probe would significantly enhance the accuracy and reliability of quantifying its non-deuterated form in biological matrices.
The primary application would be in liquid chromatography-mass spectrometry (LC-MS) based methods for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to more precise measurements.
Furthermore, deuterated molecules can be used to probe enzyme mechanisms. researchgate.net The kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be exploited to understand the rate-limiting steps in enzymatic reactions. researchgate.netnih.gov Studying the metabolism of this compound in comparison to its non-deuterated analog could reveal critical details about the active sites of the enzymes responsible for its biotransformation.
Below is a table outlining the potential characteristics of an analytical probe based on this compound.
| Probe Characteristic | Description | Advantage in Analytical Assays |
| Mass Shift | +5 Da compared to the non-deuterated analog. | Clear differentiation in mass spectrometry, avoiding signal overlap. |
| Chemical Identity | Nearly identical to the non-deuterated compound. | Similar chromatographic retention time and ionization efficiency. |
| Isotopic Purity | High percentage of deuterium (B1214612) incorporation. | Minimizes interference from naturally occurring isotopes. |
Unexplored Biological Roles or Modulatory Activities in Pre-clinical Models
While (2E)-Dehydro Propafenone is considered an impurity of Propafenone, its own biological activities, or lack thereof, are not well-characterized. The deuteration of this molecule in the form of this compound provides a unique tool to investigate these potential roles in pre-clinical models.
The "metabolic switching" phenomenon, where deuteration at one site of a molecule can alter its metabolism at other sites, is a key area of investigation. nih.gov It is plausible that the deuterium labeling in this compound could alter its metabolic profile, potentially leading to the formation of novel metabolites with their own biological effects. nih.govnih.gov
Pre-clinical studies in animal models or in vitro cell cultures could be designed to compare the effects of the deuterated and non-deuterated compounds on cardiac ion channels, given the known antiarrhythmic activity of the parent drug, Propafenone. medchemexpress.compharmaffiliates.com Any differential effects could point to a previously unknown modulatory role of this specific metabolite.
The following table outlines a hypothetical pre-clinical investigation into the biological activities of this compound.
| Pre-clinical Model | Parameter Investigated | Hypothetical Outcome |
| In vitro cardiac cell line | Ion channel activity (e.g., sodium channels) | Altered channel kinetics compared to the non-deuterated form. |
| Rodent model | Pharmacokinetic profile | Modified half-life and metabolite distribution due to the kinetic isotope effect. |
| Liver microsome assay | Metabolite identification | Formation of a different metabolite profile compared to the non-deuterated compound. |
Q & A
Q. What analytical methods are recommended for verifying the purity and isotopic integrity of (2E)-Dehydro Propafenone-d5 Hydrochloride?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase LC with deuterium-specific MS detection to confirm isotopic enrichment (>95% as per specifications) and rule out non-deuterated impurities .
- Nuclear Magnetic Resonance (NMR): Employ ¹H-NMR to validate deuterium substitution patterns (e.g., absence of proton signals in deuterated positions) and ensure structural fidelity .
- High-Performance Liquid Chromatography (HPLC): Pair with UV detection to quantify impurities (e.g., related compounds like 4-Hydroxy Propafenone-d5 Hydrochloride) using validated reference standards .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Temperature and Humidity Controls: Store samples at 2–8°C (as specified for the hydrochloride salt) and test degradation under accelerated conditions (e.g., 25°C/60% RH for 6 months) .
- Light Sensitivity Testing: Expose aliquots to UV/visible light to assess photodegradation products via LC-MS .
- Solution Stability: Prepare stock solutions in PBS (pH 7.2) or ethanol and monitor degradation over 24–72 hours using HPLC .
Q. What is the significance of deuterium labeling in studying Propafenone’s metabolic pathways?
Answer:
- Tracer Applications: Deuterium (D5) labels enable tracking of metabolic intermediates (e.g., 5-Hydroxy Propafenone-d5 β-D-Glucuronide) via isotopic mass shifts in MS spectra .
- Enzyme Kinetics: Compare deuterated vs. non-deuterated forms to assess isotope effects on CYP450-mediated oxidation rates .
- Quantitative Recovery: Use deuterated internal standards (e.g., Propafenone-d5 β-D-Glucuronide) to normalize recovery in plasma or urine matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in sodium channel binding data for this compound?
Answer:
- State-Dependent Binding Assays: Perform patch-clamp electrophysiology to differentiate open-state vs. resting-state affinity, as deuterium labeling may alter gating kinetics .
- Molecular Dynamics Simulations: Model interactions between deuterated Propafenone and voltage-sensing domains (e.g., S4 helices) to predict binding site accessibility .
- Cross-Validation: Replicate findings using orthogonal methods (e.g., fluorescence polarization vs. radioligand displacement) .
Q. What experimental strategies are effective for identifying and quantifying trace impurities in this compound batches?
Answer:
- Synthetic Byproduct Profiling: Use LC-MS/MS to detect synthesis-related impurities (e.g., Depropylamino Chloro Propafenone-d5) at ≤0.1% thresholds .
- Forced Degradation Studies: Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions to characterize degradation pathways .
- Reference Standards: Employ certified impurities (e.g., N-Depropyl Propafenone-d5 Oxalate Salt) for calibration .
Q. How can isotopic effects influence the pharmacokinetic (PK) modeling of this compound?
Answer:
- Deuterium Isotope Effect (DIE) Assessment: Compare clearance rates between deuterated and non-deuterated forms in vitro (e.g., liver microsomes) and in vivo (rodent models) .
- Compartmental Modeling: Integrate isotopic mass balance data to adjust for potential differences in volume of distribution (Vd) .
- Metabolite Profiling: Quantify deuterium retention in major metabolites (e.g., Propafenone-d5 β-D-Glucuronide) to refine metabolic flux models .
Q. What structural characterization techniques are critical for confirming the (2E)-isomer configuration in deuterated Propafenone?
Answer:
- X-ray Crystallography: Resolve the double-bond geometry (E-configuration) in single crystals grown from anhydrous ethanol .
- Nuclear Overhauser Effect (NOE) NMR: Detect spatial proximity between protons adjacent to the double bond to confirm stereochemistry .
- Infrared (IR) Spectroscopy: Identify characteristic C=C stretching vibrations (1650–1680 cm⁻¹) to distinguish E/Z isomers .
Methodological Notes
- Safety and Handling: Follow institutional guidelines for hazardous materials (e.g., anhydrous ether in synthesis) and use PPE during handling .
- Data Reproducibility: Archive raw chromatographic and spectral data with metadata (e.g., instrument parameters) for peer review .
- Regulatory Compliance: Ensure reference standards meet pharmacopeial specifications (e.g., USP 30) for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
